N-methoxy-N-methylazetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methoxy-N-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c1-7(8-2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDKQJRHBQNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Azetidine Derivatives
Nucleophilic Substitution with Methoxyamine
The most straightforward route involves reacting N-methylazetidin-3-amine with methoxyamine derivatives. Methanesulfonyl chloride (MsCl) activates the amine for nucleophilic substitution, enabling methoxylation. In a representative procedure, N-methylazetidin-3-amine (1.0 equiv) is treated with MsCl (1.1 equiv) and triethylamine (3.0 equiv) in dichloromethane (DCM) at 0°C, followed by dropwise addition of methoxyamine hydrochloride (1.2 equiv). The reaction proceeds at room temperature for 12 hours, yielding N-methoxy-N-methylazetidin-3-amine with a reported efficiency of 59–88%.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Reaction Time | 12 hours | |
| Yield | 59–88% |
Competing side reactions, such as over-alkylation or ring-opening, are mitigated by maintaining stoichiometric control and low temperatures during methoxyamine addition.
Alternative Alkylating Agents
While MsCl is preferred, toluenesulfonyl chloride (TsCl) and trifluoromethanesulfonyl chloride (TfCl) have been explored for analogous transformations. TsCl offers milder conditions but requires extended reaction times (24–36 hours), whereas TfCl enhances electrophilicity but risks azetidine ring destabilization.
Reductive Amination Strategies
Imine Formation and Reduction
Reductive amination circumvents harsh alkylation conditions by condensing azetidin-3-one with N,O-dimethylhydroxylamine, followed by borohydride reduction. In a two-step protocol, azetidin-3-one (1.0 equiv) reacts with N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in methanol under acidic catalysis (pH 4–5) to form the imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN, 1.2 equiv) at 25°C for 6 hours affords the target amine in 65–72% yield.
Advantages Over Direct Alkylation
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C, 10 wt%) catalyzes the hydrogenation of nitroazetidine precursors. For example, 3-nitroazetidine (1.0 equiv) undergoes hydrogenolysis (1 atm H2) in ethanol with N-methylmethoxyamine (1.2 equiv), yielding N-methoxy-N-methylazetidin-3-amine in 81% yield. This method is scalable but requires stringent control over hydrogen pressure to prevent over-reduction.
Ring-Closing Approaches for Azetidine Synthesis
4-Exo-Tet Cyclization of α-Amino Ketones
Azetidine rings are constructed via intramolecular cyclization of α-amino ketones. In a method adapted from PMC studies, α-amino ketone precursors (e.g., 3-aminopropiophenone) are treated with p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in toluene at 110°C for 4 hours, inducing 4-exo-tet ring closure to form azetidin-3-one. Subsequent methoxylation and methylation yield the desired compound.
| Cyclization Parameter | Value | Source |
|---|---|---|
| Catalyst | p-TsOH | |
| Temperature | 110°C | |
| Yield (Azetidin-3-one) | 78% |
Salt Formation and Purification
Dihydrochloride Preparation
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (2.0 equiv) in ethyl acetate. The precipitate is filtered, washed with cold ether, and dried under vacuum, achieving ≥95% purity (HPLC).
| Salt Property | Value | Source |
|---|---|---|
| Counterion | Cl⁻ | |
| Purity | ≥95% | |
| Solubility | 50 mg/mL in H2O |
Chromatographic Purification
Silica gel chromatography (eluent: 5% MeOH in DCM) removes residual impurities, particularly unreacted methoxyamine and ring-opened byproducts. Alternative methods include recrystallization from ethanol/water (3:1), yielding needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Efficiency of Routes
Direct amination outperforms reductive methods in cost (∼$120/mol vs. ∼$200/mol) due to lower catalyst requirements. However, reductive amination offers superior selectivity for GMP-compliant synthesis.
Environmental Impact
Waste streams from MsCl-based routes contain sulfonic acid byproducts, necessitating neutralization before disposal. Catalytic hydrogenation generates minimal waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methylazetidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
- N-methoxy-N-methylazetidin-3-amine dihydrochloride has been explored for its potential as a pharmaceutical agent. Its derivatives are being investigated for their activity against various biological targets, including receptors involved in neurological disorders and cancer .
2. Neuropharmacology
- Research indicates that compounds with similar structural motifs exhibit neuropharmacological effects, potentially acting as serotonin reuptake inhibitors or modulating dopaminergic pathways. These properties are critical for developing therapeutic agents aimed at treating mood disorders.
3. Anticancer Activity
- Some derivatives of azetidine compounds have demonstrated selective cytotoxicity against human cancer cell lines. The mechanism often involves blocking tubulin polymerization, leading to cell cycle arrest, making these compounds promising candidates for cancer therapy.
Chemical Reactions and Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Oxidation : Can be oxidized to form corresponding aldehydes or ketones.
- Reduction : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Case Studies and Research Findings
Several studies highlight the biological activities and potential applications of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Selective cytotoxicity against human cancer cell lines; mechanism involves blocking tubulin polymerization. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress-induced apoptosis; potential use in neurodegenerative diseases. |
| Anti-inflammatory Properties | Reduces inflammatory cytokines like TNF-α and IFN-γ; indicates potential applications in treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-methoxy-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with N-methoxy-N-methylazetidin-3-amine dihydrochloride, as identified by CAS similarity scores and molecular features ():
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Substituents | Molecular Weight |
|---|---|---|---|---|---|
| N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 | 0.83 | C₄H₁₀N₂·2HCl | N,N-dimethyl | 159.06 g/mol |
| 3-Methylazetidine hydrochloride | 935669-28-6 | 0.61 | C₄H₉N·HCl | 3-methyl | 107.58 g/mol |
| Azetidin-3-ylmethanamine dihydrochloride | 221095-80-3 | 0.58 | C₄H₁₀N₂·2HCl | 3-aminomethyl | 159.06 g/mol |
| 3,3-Dimethylazetidine hydrochloride | 89381-03-3 | 0.58 | C₅H₁₁N·HCl | 3,3-dimethyl | 121.60 g/mol |
Structural and Functional Differences
- N,N-Dimethylazetidin-3-amine dihydrochloride (Similarity: 0.83): Lacks the methoxy group but has dual methyl substitutions on the nitrogen. Molecular weight matches the target compound due to identical dihydrochloride counterions.
3-Methylazetidine hydrochloride (Similarity: 0.61):
- Azetidin-3-ylmethanamine dihydrochloride (Similarity: 0.58): Contains an aminomethyl group at the 3-position, introducing a primary amine functionality. This could enable conjugation reactions or alter solubility profiles .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. For example, N-Methylazetidin-3-amine dihydrochloride (a related compound) is soluble in polar solvents and stored at room temperature .
- Stability : The methoxy group in the target compound may confer resistance to oxidation compared to N,N-dimethyl analogues .
Biological Activity
N-methoxy-N-methylazetidin-3-amine dihydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of both methoxy and methylamine groups, which confer distinct chemical properties. These groups allow the compound to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for synthesizing more complex molecules .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved depend on the specific application and target, but the compound's ability to influence enzyme activity suggests potential roles in metabolic processes and signaling pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of azetidine compounds can inhibit cell growth in various cancer cell lines. For instance, related compounds have shown significant antiproliferative activity against breast cancer cells (IC50 values in the nanomolar range) .
- Potential Therapeutic Applications : The compound is being explored for its potential therapeutic properties in drug development. Its unique structure may lead to the discovery of new pharmacological agents targeting specific diseases .
Case Studies
Several studies have investigated the biological effects of azetidine derivatives, including this compound:
- Cancer Research : A study on azetidine derivatives highlighted their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This suggests that this compound may also possess similar anticancer properties .
- Enzyme Interaction Studies : Research has shown that compounds with azetidine structures can act as ligands for specific enzymes, potentially modulating their function and influencing metabolic pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxyethyl)-N-methylazetidin-3-amine | Ethyl substitution on nitrogen | Moderate antiproliferative effects |
| N-methoxy-N-methylazetidine | Lacks dihydrochloride salt form | Limited studies on biological activity |
| N-methylazetidin-3-amine | Basic azetidine structure | Established as a building block in research |
Q & A
Q. What are the key physicochemical properties of N-methoxy-N-methylazetidin-3-amine dihydrochloride relevant to experimental design?
The compound's molecular formula is C₅H₁₃Cl₂N₂O (Mol. weight: 195.08), with a purity of ≥95% as confirmed by HPLC . Its dihydrochloride form enhances solubility in polar solvents (e.g., water, ethanol), critical for in vitro assays. Stability studies recommend storage at 2–8°C under anhydrous conditions to prevent hydrolysis of the azetidine ring . Structural analogs highlight the importance of the methoxy group in modulating reactivity and hydrogen-bonding interactions .
Q. What synthetic routes are commonly employed for this compound?
A two-step synthesis is typical:
Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under acidic conditions .
Functionalization : O-Methylation using methyl chloride or dimethyl sulfate, followed by dihydrochloride salt formation via HCl gas saturation .
Key parameters include temperature control (<40°C) to avoid ring-opening side reactions and solvent selection (e.g., dichloromethane for improved yield) .
Q. Which analytical methods are recommended for purity assessment and structural confirmation?
Q. How should researchers handle stability challenges during storage and formulation?
The dihydrochloride salt is hygroscopic; store in sealed containers with desiccants (e.g., silica gel) at 2–8°C . For aqueous solutions, use buffers (pH 4–6) to prevent degradation. Lyophilization is preferred for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
Common byproducts (e.g., ring-opened amines or over-methylated derivatives) arise from excessive heat or reagent excess. Optimization strategies:
- Temperature : Maintain <30°C during methylation .
- Stoichiometry : Use 1.2 equivalents of methylating agents to balance reactivity and selectivity .
- Solvent : Tetrahydrofuran (THF) reduces side reactions compared to polar aprotic solvents .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may stem from:
- Solvent effects : DMSO >10% can denature proteins; use ≤1% for in vitro assays .
- Salt form interference : Compare free base vs. dihydrochloride activity; the latter’s solubility may enhance apparent potency .
- Assay pH : Adjust to physiological conditions (pH 7.4) to mimic in vivo environments .
Q. What mechanistic insights exist for its interaction with biological targets?
The compound’s azetidine ring acts as a conformationally restricted amine, enhancing binding to G-protein-coupled receptors (GPCRs). Computational docking studies suggest:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization occurs during azetidine ring closure. Mitigation strategies:
- Chiral catalysts : Use (R)-BINOL derivatives to enforce stereochemistry .
- Crystallization : Diastereomeric salt resolution with L-tartaric acid improves enantiomeric excess (ee >99%) .
Q. How does its stability profile compare to structurally similar azetidine derivatives?
Q. What computational tools are effective for predicting its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
